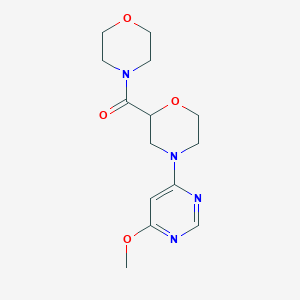
4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine is a synthetic organic compound that features a pyrimidine ring substituted with a methoxy group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2-chloro-4,6-dimethoxypyrimidine, the methoxy group can be introduced via nucleophilic substitution.
Introduction of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine moiety.
Formation of the Carbonyl Linkage: The carbonyl group can be introduced through an acylation reaction, using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The pyrimidine ring can undergo various substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield methoxy-substituted aldehydes or acids, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, compounds with similar structures have been investigated for their potential as therapeutic agents. This compound could be studied for its pharmacokinetic properties, bioavailability, and efficacy in treating specific diseases.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxy and morpholine groups could play crucial roles in binding to the target sites, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)aniline: Aniline ring instead of morpholine.
4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)benzene: Benzene ring instead of morpholine.
Uniqueness
The uniqueness of 4-(6-Methoxypyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine lies in its combination of the pyrimidine and morpholine rings, which can impart distinct chemical and biological properties. This combination might offer advantages in terms of binding affinity, selectivity, and stability compared to similar compounds.
Properties
Molecular Formula |
C14H20N4O4 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
[4-(6-methoxypyrimidin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H20N4O4/c1-20-13-8-12(15-10-16-13)18-4-7-22-11(9-18)14(19)17-2-5-21-6-3-17/h8,10-11H,2-7,9H2,1H3 |
InChI Key |
CDQRKTJKCNWPRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylsulfanyl)-4-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B15119617.png)
![5,6-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine](/img/structure/B15119624.png)

![4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile](/img/structure/B15119627.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B15119631.png)
![2-(cyclopentylsulfanyl)-1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B15119634.png)
![N,N,4-trimethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B15119637.png)
![4-bromo-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B15119642.png)
![N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15119649.png)
![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B15119656.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4,4-difluoropiperidine](/img/structure/B15119670.png)
![N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B15119674.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15119680.png)
![4-Ethyl-5-fluoro-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15119681.png)
